molecular formula C25H28O8 B2878106 3-Benzofurancarboxylicacid,2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-,ethylester(9CI) CAS No. 578736-93-3

3-Benzofurancarboxylicacid,2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-,ethylester(9CI)

Cat. No.: B2878106
CAS No.: 578736-93-3
M. Wt: 456.491
InChI Key: LKQHEODPHALZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzofurancarboxylicacid,2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-,ethylester(9CI) is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzofurancarboxylicacid,2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-,ethylester(9CI) typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. Common synthetic routes may include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate electrophiles.

    Functionalization: Introduction of the tert-butyl group, ethyl ester, and trimethoxybenzoyl moiety through various substitution and esterification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzofurancarboxylicacid,2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-,ethylester(9CI) can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of ester groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran ketones, while reduction could produce benzofuran alcohols.

Scientific Research Applications

3-Benzofurancarboxylicacid,2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-,ethylester(9CI) may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzofurancarboxylicacid,2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-,ethylester(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate
  • Ethyl 2-(tert-butyl)-5-methoxybenzofuran-3-carboxylate
  • Ethyl 2-(tert-butyl)-5-acetoxybenzofuran-3-carboxylate

Uniqueness

3-Benzofurancarboxylicacid,2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-,ethylester(9CI) is unique due to the presence of the trimethoxybenzoyl group, which may impart distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

IUPAC Name

ethyl 2-tert-butyl-5-(3,4,5-trimethoxybenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O8/c1-8-31-24(27)20-16-13-15(9-10-17(16)33-22(20)25(2,3)4)32-23(26)14-11-18(28-5)21(30-7)19(12-14)29-6/h9-13H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQHEODPHALZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.